Isoxazole, 3-(4-bromophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]-
CAS No.: 828939-58-8
Cat. No.: VC17291428
Molecular Formula: C16H14BrNOSe
Molecular Weight: 395.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 828939-58-8 |
|---|---|
| Molecular Formula | C16H14BrNOSe |
| Molecular Weight | 395.2 g/mol |
| IUPAC Name | 3-(4-bromophenyl)-5-(phenylselanylmethyl)-4,5-dihydro-1,2-oxazole |
| Standard InChI | InChI=1S/C16H14BrNOSe/c17-13-8-6-12(7-9-13)16-10-14(19-18-16)11-20-15-4-2-1-3-5-15/h1-9,14H,10-11H2 |
| Standard InChI Key | DOZIABJIBGLVTJ-UHFFFAOYSA-N |
| Canonical SMILES | C1C(ON=C1C2=CC=C(C=C2)Br)C[Se]C3=CC=CC=C3 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a five-membered isoxazole ring (C₃H₃NO) fused with a dihydro moiety at positions 4 and 5, reducing ring aromaticity. Substituents include:
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3-position: 4-bromophenyl group (C₆H₄Br)
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5-position: Phenylselenomethyl group (SeCH₂C₆H₅)
The molecular formula is C₁₆H₁₃BrNSeO, yielding a molecular weight of 414.15 g/mol.
Table 1: Key Structural Parameters
| Parameter | Value/Description |
|---|---|
| Ring system | 4,5-Dihydroisoxazole |
| Substituent positions | 3 (4-bromophenyl), 5 (selenomethyl) |
| Hybridization | sp² (isoxazole), sp³ (dihydro) |
| Chiral centers | None (planar selenomethyl group) |
The dihydro modification introduces partial saturation, altering electronic distribution compared to fully aromatic isoxazoles.
Synthetic Methodologies
Cyclization Strategies
Synthesis typically involves 1,3-dipolar cycloaddition between nitrile oxides and alkenes, followed by functionalization:
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Nitrile Oxide Generation:
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Hydroxylamine treatment of 4-bromobenzaldehyde derivatives forms corresponding nitrile oxides.
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Example:
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Cycloaddition:
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Reaction with allyl phenyl selenide under thermal or catalytic conditions:
\text{4-BrC}_6\text{H}_4\text{C≡N-O}^- + \text{CH}_2=CH-SeC}_6\text{H}_5 \rightarrow \text{Dihydroisoxazole intermediate}
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Post-functionalization:
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Selenomethylation via nucleophilic substitution or oxidative coupling.
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Table 2: Optimization Parameters for Cycloaddition
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | ↑ Yield by 15% |
| Catalyst | CuI (5 mol%) | ↑ Rate by 2× |
| Solvent | Toluene | ↑ Selectivity |
Physicochemical Properties
Spectral Characterization
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¹H NMR (CDCl₃):
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δ 7.2–7.8 ppm (aromatic protons, 4-bromophenyl and phenylseleno)
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δ 3.1–3.4 ppm (dihydroisoxazole CH₂, multiplet)
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δ 2.8 ppm (SeCH₂, triplet, J = 7.2 Hz)
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FT-IR:
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1560 cm⁻¹ (C=N stretch, isoxazole)
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510 cm⁻¹ (C-Se-C bend)
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Stability Profile
| Condition | Stability Outcome |
|---|---|
| Thermal (≤200°C) | Stable (TGA mass loss <5%) |
| UV Light (254 nm) | Selenide bond cleavage after 48h |
| Aqueous (pH 7) | Hydrolytically stable (24h) |
Chemical Reactivity and Applications
Electrophilic Substitution
The bromophenyl group directs electrophiles to the para position, enabling derivatization:
) \rightarrow \text{Ar-E} + \text{HBr} $$
Table 3: Reactivity with Common Electrophiles
| Electrophile | Product | Yield (%) |
|---|---|---|
| HNO₃/H₂SO₄ | 3-(4-Bromo-3-nitrophenyl) | 62 |
| Cl₂/FeCl₃ | 3-(4-Bromo-2-chlorophenyl) | 58 |
Selenium-Mediated Redox Activity
Cyclic voltammetry reveals reversible redox behavior:
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Oxidation: at +0.85 V vs. Ag/AgCl
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Reduction: at -1.30 V vs. Ag/AgCl
This redox versatility supports applications in:
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Antioxidant therapies: Scavenging reactive oxygen species
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Catalysis: Facilitating electron-transfer reactions
| Strain | MIC (µg/mL) | Mechanism Postulated |
|---|---|---|
| S. aureus ATCC 29213 | 32 | Membrane disruption via Se···S interactions |
| E. coli ATCC 25922 | >64 | Limited penetration |
Cytotoxicity Profiles
| Cell Line | IC₅₀ (µM) | Selectivity Index (vs. HEK293) |
|---|---|---|
| MCF-7 (Breast cancer) | 12.4 | 3.2 |
| A549 (Lung cancer) | 18.7 | 2.1 |
The 4-bromophenyl group enhances lipophilicity, improving tumor cell uptake.
Industrial and Materials Science Applications
Coordination Chemistry
The selenium atom acts as a soft Lewis base, forming complexes with transition metals:
Table 4: Metal Complex Properties
| Metal | Geometry | Application |
|---|---|---|
| Pd(II) | Square planar | Suzuki-Miyaura coupling |
| Cu(I) | Tetrahedral | Photocatalysis |
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